6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione
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Overview
Description
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione is a heterocyclic compound belonging to the purine family This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methyl group at the 3rd position, and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 6-amino-3-methylpurine with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the thione group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dihydro-2H-purine-2-thione: Similar structure but lacks the methyl group at the 3rd position.
2-amino-3-methyl-3,7-dihydro-6H-purin-6-one: Similar structure but contains an oxo group instead of a thione group.
Uniqueness
6-Amino-3-methyl-3,7-dihydro-2H-purine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89415-35-0 |
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Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-amino-3-methyl-7H-purine-2-thione |
InChI |
InChI=1S/C6H7N5S/c1-11-5-3(8-2-9-5)4(7)10-6(11)12/h2H,1H3,(H,8,9)(H2,7,10,12) |
InChI Key |
BLPKSLLMWINOJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC1=S)N)NC=N2 |
Origin of Product |
United States |
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